3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile, also known as CP-122,288, is a chemical compound that belongs to the class of piperazine derivatives. This compound has been extensively studied for its potential use in the treatment of various diseases, including anxiety, depression, and schizophrenia.
Mécanisme D'action
The exact mechanism of action of 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile has also been shown to have moderate affinity for the dopamine D2 receptor, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and antipsychotic effects. It has also been shown to reduce the release of glutamate, which is involved in the development of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile is that it has been well-studied and its synthesis method is well-established. This makes it a reliable compound for use in lab experiments. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Orientations Futures
There are several potential future directions for research on 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile. One area of interest is its potential use in the treatment of Alzheimer's disease. Preclinical studies have shown that 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile may improve cognitive deficits associated with the disease. Another area of interest is its potential use in the treatment of neuropathic pain. 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile has been shown to reduce the release of glutamate, which is involved in the development of neuropathic pain. Finally, further research is needed to fully understand the mechanism of action of 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile and its potential use in the treatment of anxiety, depression, and schizophrenia.
Conclusion:
In conclusion, 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile is a promising compound that has shown potential in the treatment of various diseases. Its well-established synthesis method and extensive preclinical studies make it a reliable compound for use in lab experiments. Further research is needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile involves the reaction of 3-chloro-2-nitrobenzoic acid with 4-propanoylpiperazine in the presence of a reducing agent such as iron powder. The resulting intermediate is then reacted with potassium cyanide to form the final product, 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile. This synthesis method has been well-established and is reproducible.
Applications De Recherche Scientifique
3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile has been extensively studied for its potential use in the treatment of various diseases. In preclinical studies, 3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile has shown promising results as an anxiolytic, antidepressant, and antipsychotic agent. It has also been shown to have potential in the treatment of neuropathic pain and cognitive deficits associated with Alzheimer's disease.
Propriétés
IUPAC Name |
3-chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-2-13(19)17-6-8-18(9-7-17)14-11(10-16)4-3-5-12(14)15/h3-5H,2,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWIUEYSAYPKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(4-propanoylpiperazin-1-yl)benzonitrile |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.